REACTION_CXSMILES
|
Br[CH2:2][C:3]([CH:5]1[CH2:7][CH2:6]1)=O.[I:8][C:9]1[CH:10]=[CH:11][C:12]([NH2:15])=[N:13][CH:14]=1>CCO>[CH:5]1([C:3]2[N:15]=[C:12]3[CH:11]=[CH:10][C:9]([I:8])=[CH:14][N:13]3[CH:2]=2)[CH2:7][CH2:6]1
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1CC1
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
IC=1C=CC(=NC1)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The resulting residue was diluted with DCM (200 ml)
|
Type
|
WASH
|
Details
|
washed with water (100 ml) and brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The DCM layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (hexane/EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1N=C2N(C=C(C=C2)I)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.53 g | |
YIELD: CALCULATEDPERCENTYIELD | 22.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |